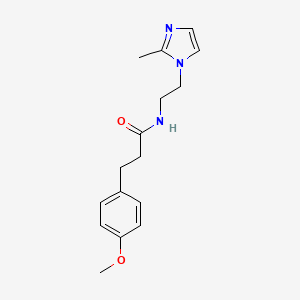

3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-13-17-9-11-19(13)12-10-18-16(20)8-5-14-3-6-15(21-2)7-4-14/h3-4,6-7,9,11H,5,8,10,12H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCMVFCJRIGXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)CCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide are currently unknown

Result of Action

The molecular and cellular effects of 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide’s action are currently unknown. These effects would be determined by the compound’s targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide. These factors could include the pH of the environment, the presence of other molecules, and the temperature.

Biological Activity

3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide can be represented as follows:

This compound features a methoxyphenyl group, an imidazole moiety, and a propanamide backbone, which contribute to its diverse biological properties.

Aromatase Inhibition

Research indicates that compounds similar to 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide exhibit potent aromatase inhibition. Aromatase is an enzyme critical in the biosynthesis of estrogens, and its inhibition is significant in the treatment of estrogen-dependent cancers. Docking studies have shown that structural features such as molecular flexibility and hydrophobic interactions enhance binding affinity to the aromatase enzyme .

Antiviral Properties

Compounds with similar structures have been investigated for antiviral activities. For instance, certain N-heterocycles have demonstrated efficacy against various viruses, including hepatitis C and influenza viruses. The presence of the imidazole ring in 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide may contribute to its antiviral potential through mechanisms that disrupt viral replication .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

Case Study 1: Aromatase Inhibition

In a study focusing on the structural analogs of 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide, researchers found that certain derivatives exhibited IC50 values in the low micromolar range against aromatase activity. The docking simulations aligned with experimental data, confirming strong binding interactions within the active site of the enzyme .

Case Study 2: Antiviral Activity Assessment

Another investigation assessed the antiviral effects of imidazole-containing compounds against influenza viruses. The study highlighted that derivatives similar to 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide showed significant inhibition of viral replication at concentrations as low as 0.5 µM .

Case Study 3: Antimicrobial Efficacy

A comprehensive evaluation involving several synthesized analogs demonstrated that compounds structurally related to 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide exhibited varying degrees of antibacterial activity. The most effective compounds had MIC values ranging from 4.69 µM against Bacillus subtilis to 22.9 µM against Staphylococcus aureus .

Table 1: Biological Activity Summary

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- 3-(3,4-Dimethoxyphenyl) Analog (CAS 1099311-26-8) :

Replaces the 4-methoxyphenyl with a 3,4-dimethoxyphenyl group, increasing electron-donating effects and lipophilicity. Molecular weight rises to 393.4 g/mol compared to the target compound’s estimated ~350–370 g/mol. This modification could enhance membrane permeability but reduce solubility . - 3-(3,4,5-Trimethoxyphenyl) Derivative (Compound 194): Features a trimethoxyphenyl group, further amplifying steric bulk and electron density.

Imidazole Substituent Modifications

- N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide (CAS 1286709-99-6) :

Substitutes the methoxyphenyl with a phenylsulfonyl group, introducing strong electron-withdrawing properties. This change likely reduces basicity and alters binding interactions, such as in enzyme active sites . - Benzo[d]imidazole Derivatives (): Compounds like N-[2-(Boc-amino)ethyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide incorporate fused aromatic systems (benzimidazole), which may improve DNA intercalation or topoisomerase inhibition but increase molecular rigidity .

Backbone and Linker Modifications

- Propargyl Amide Derivatives (): Compounds such as 3-(4-methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (5a) replace the ethyl-imidazole chain with a propargyl group.

- Pyridinyl-Imidazole Hybrid (Compound 194) :

Incorporates a pyridinyl-imidazole moiety, enhancing coordination with metal ions (e.g., in kinase ATP-binding pockets). The extended conjugation may improve UV detection in HPLC (retention time 5.5 min) .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.